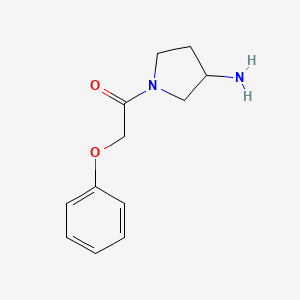![molecular formula C13H15NO3 B1453709 2-[4-(3-Methylbut-2-enamido)phenyl]essigsäure CAS No. 1038334-99-4](/img/structure/B1453709.png)
2-[4-(3-Methylbut-2-enamido)phenyl]essigsäure
Übersicht
Beschreibung
“2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” is a chemical compound with the molecular formula C13H15NO3 . It contains a total of 32 bonds, including 17 non-H bonds, 9 multiple bonds, 4 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aliphatic secondary amide, and 1 hydroxyl group .
Molecular Structure Analysis
The molecular structure of “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” is quite complex. It includes a six-membered aromatic ring, a carboxylic acid group, a secondary amide group, and a hydroxyl group . The presence of these functional groups can significantly influence the chemical properties and reactivity of the molecule.Physical and Chemical Properties Analysis
The physical and chemical properties of “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” include a molecular weight of 233.27 . Other properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Pharmakologie
In der Pharmakologie hat diese Verbindung aufgrund ihrer strukturellen Ähnlichkeit mit Phenylessigsäurederivaten, die für ihre entzündungshemmenden Eigenschaften bekannt sind, potenzielle Anwendungen in der Arzneimittelentwicklung . Sie könnte auf ihre Wirksamkeit bei der Modulation der Enzymaktivität oder Rezeptorbindung in Entzündungswegen untersucht werden.
Biochemie
Biochemisch könnte 2-[4-(3-Methylbut-2-enamido)phenyl]essigsäure als Baustein für die Synthese komplexer Moleküle verwendet werden. Seine Amid- und Essigsäurefunktionsgruppen machen es zu einem vielseitigen Vorläufer für die Herstellung verschiedener bioaktiver Verbindungen .
Materialwissenschaften
In den Materialwissenschaften könnte die Molekülstruktur der Verbindung bei der Synthese neuer Polymere oder Beschichtungen verwendet werden. Insbesondere seine Phenylgruppe könnte zur thermischen Stabilität solcher Materialien beitragen .
Analytische Chemie
Analytische Chemiker könnten This compound aufgrund ihrer einzigartigen spektroskopischen Eigenschaften als Standard oder Reagenz in der Chromatographie einsetzen, um Substanzen in einer Mischung zu identifizieren oder zu quantifizieren .
Organische Chemie
Organische Chemiker könnten die Verwendung von This compound in verschiedenen Synthesewegen untersuchen. Es könnte als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle dienen, möglicherweise einschließlich Pharmazeutika oder Agrochemikalien .
Medizinische Chemie
In der medizinischen Chemie könnte diese Verbindung auf ihre potenziellen therapeutischen Anwendungen untersucht werden. Seine Struktur legt nahe, dass es ein Vorläufer bei der Synthese von Wirkstoffkandidaten für verschiedene Krankheiten sein könnte .
Umweltwissenschaften
Umweltwissenschaftler könnten This compound auf ihre Umweltauswirkungen, ihre Abbaubarkeit und ihr Potenzial als umweltfreundliches Lösungsmittel oder Reagenz in umweltfreundlichen chemischen Prozessen untersuchen .
Chemieingenieurwesen
Aus der Sicht des Chemieingenieurwesens könnte die Verbindung bei der Prozessoptimierung wichtig sein. Ihre Eigenschaften könnten die Reaktionskinetik beeinflussen und könnten bei der Gestaltung effizienter und skalierbarer chemischer Prozesse entscheidend sein .
Safety and Hazards
The safety information available indicates that “2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid” may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Wirkmechanismus
Mode of Action
The mode of action of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is currently unknown due to the lack of research on this specific compound. It is known that the compound contains a secondary amide group and a carboxylic acid group , which may interact with various biological targets.
Biochemical Pathways
Given the presence of a secondary amide and a carboxylic acid group in its structure , it may be involved in a variety of biochemical reactions
Biochemische Analyse
Biochemical Properties
2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator . The nature of these interactions can vary, with some leading to the stabilization of enzyme-substrate complexes, while others may result in the inhibition of enzyme activity.
Cellular Effects
The effects of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, leading to alterations in downstream signaling cascades . Additionally, it can affect the expression of specific genes, thereby influencing cellular functions such as proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity . This binding can result in either the activation or inhibition of the target molecule, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound may induce toxic effects, highlighting the importance of dosage optimization in preclinical studies.
Metabolic Pathways
2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of various metabolites, potentially leading to alterations in cellular homeostasis. Understanding these pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments. The distribution pattern can influence the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of 2-[4-(3-Methylbut-2-enamido)phenyl]acetic acid is a key determinant of its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with other biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
2-[4-(3-methylbut-2-enoylamino)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(2)7-12(15)14-11-5-3-10(4-6-11)8-13(16)17/h3-7H,8H2,1-2H3,(H,14,15)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPPJKQGVAMRMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1=CC=C(C=C1)CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(Pyridin-4-ylmethyl)amino]cyclohexan-1-ol](/img/structure/B1453627.png)






![1-{[(2-Methylpropyl)amino]methyl}cyclohexan-1-ol](/img/structure/B1453640.png)
![1-[5-(Trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-sulfonamide](/img/structure/B1453643.png)



![2-chloro-N-[2-fluoro-5-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide](/img/structure/B1453649.png)
